molecular formula C15H17NO3 B2621497 7-methyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one CAS No. 105916-65-2

7-methyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one

Cat. No.: B2621497
CAS No.: 105916-65-2
M. Wt: 259.305
InChI Key: OVKLGLWMXNGLOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one (coumarin) scaffold substituted with a methyl group at position 7 and a morpholin-4-ylmethyl moiety at position 4 (Figure 1). Coumarins are oxygen-containing heterocycles with a broad spectrum of bioactivities, including anticancer, antimicrobial, and anti-inflammatory properties . The morpholine group, a six-membered ring containing one oxygen and one nitrogen atom, is a common pharmacophore known to enhance metabolic stability and modulate pharmacokinetic properties, such as solubility and membrane permeability . This compound’s structural design leverages the coumarin core’s versatility while introducing substitutions that may improve target affinity and drug-like characteristics.

Properties

IUPAC Name

7-methyl-4-(morpholin-4-ylmethyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-11-2-3-13-12(9-15(17)19-14(13)8-11)10-16-4-6-18-7-5-16/h2-3,8-9H,4-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKLGLWMXNGLOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26664009
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-methyl-4-chloromethyl-2H-chromen-2-one with morpholine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The morpholinomethyl group at position 4 is introduced via nucleophilic substitution. A common method involves reacting 4-(chloromethyl)-7-methylcoumarin with morpholine under basic conditions (e.g., K₂CO₃ in DMF) (Figure 1) . This reaction proceeds via an SN2 mechanism, where morpholine acts as the nucleophile.

Key conditions:

  • Solvent: DMF or acetonitrile

  • Temperature: Reflux (~80–100°C)

  • Reaction time: 12–24 hours

  • Yield: 70–85%

Hydrolysis Reactions

The ester or ether linkages in derivatives of this compound can undergo hydrolysis. For example:

  • Acidic hydrolysis: Cleavage of the morpholine-methyl bond under strong acidic conditions (e.g., HCl/H₂SO₄) yields 4-(hydroxymethyl)-7-methylcoumarin.

  • Basic hydrolysis: Treatment with ethanolic KOH converts ester groups (e.g., ethyl acetate side chains) to carboxylic acids .

Oxidation

The chromenone backbone can undergo oxidation at the C3–C4 double bond using agents like KMnO₄ or CrO₃, forming quinone derivatives.

Reduction

  • Catalytic hydrogenation: Reduces the lactone ring to dihydrocoumarin derivatives.

  • NaBH₄/MeOH: Selectively reduces carbonyl groups without affecting the morpholine ring.

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring undergoes EAS at positions 5, 6, or 8, depending on directing effects of substituents:

Reaction TypeReagents/ConditionsPosition ModifiedProductYield (%)Source
NitrationHNO₃/H₂SO₄, 0–5°CC66-Nitro derivative60–70
SulfonationH₂SO₄, 50°CC55-Sulfo derivative55
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃C88-Halo derivative65–75

Acylation and Alkylation

The hydroxyl group (if present at C7) or secondary amines in the morpholine ring can undergo acylation/alkylation:

  • Schotten-Baumann reaction: Reacting with acyl chlorides (e.g., benzoyl chloride) forms esters or amides .

  • Mitsunobu reaction: Alkylation of hydroxyl groups using alcohols and DIAD/TPP.

Example:

  • Reaction with propionyl chloride in CH₂Cl₂/TEA yields 7-propionyloxy-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one (85% yield) .

Ring-Opening Reactions

Under strong alkaline conditions (e.g., NaOH/EtOH), the lactone ring opens to form the corresponding coumarinic acid salt, which can be regenerated via acidification .

Coordination Chemistry

The morpholine nitrogen and carbonyl oxygen act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺), forming complexes studied for catalytic or antimicrobial applications .

Stability and Degradation

  • Photodegradation: Exposure to UV light (λ = 254 nm) induces cleavage of the morpholine-methyl bond, forming 4-methyl-7-hydroxycoumarin.

  • Thermal stability: Decomposes above 250°C, as confirmed by TGA .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Research indicates that 7-methyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one exhibits significant activity against various cancer cell lines. Studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of chronic inflammatory diseases .

Antimicrobial Activity : Preliminary studies demonstrate that this compound possesses antimicrobial properties against a range of pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes, leading to cell death .

Biological Research Applications

Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For instance, it shows promise as an inhibitor of cholinesterases, which are relevant in treating neurodegenerative disorders like Alzheimer's disease .

Pharmacokinetics : Investigations into the pharmacokinetics of this compound reveal favorable absorption and bioavailability profiles, making it suitable for oral administration in therapeutic settings .

Industrial Applications

Material Science : In the industrial sector, this compound can be utilized in the development of new materials with enhanced properties. Its incorporation into polymers may improve their mechanical strength and thermal stability.

Synthesis of Complex Molecules : The compound serves as a versatile building block for synthesizing more complex organic molecules. Its structural features allow for modifications that can lead to novel derivatives with tailored biological activities.

Case Studies

  • Anticancer Efficacy Study :
    • Objective : To evaluate the anticancer activity of this compound.
    • Methodology : Various cancer cell lines were treated with different concentrations of the compound.
    • Findings : Significant reduction in cell viability was observed at higher concentrations, indicating dose-dependent efficacy against cancer cells.
  • Anti-inflammatory Mechanism Exploration :
    • Objective : To investigate the anti-inflammatory properties of the compound.
    • Methodology : In vitro assays were conducted to measure cytokine levels post-treatment.
    • Findings : The compound effectively reduced levels of TNF-alpha and IL-6, suggesting potential use in inflammatory conditions .

Mechanism of Action

The mechanism of action of 7-methyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Table 1: Key Structural Features and Properties of Selected Coumarin Derivatives
Compound Name Substituents (Position) Molecular Weight Notable Properties/Bioactivities References
Target Compound 7-Me, 4-(morpholinylmethyl) ~317.38 Potential kinase inhibition, enhanced metabolic stability (inferred)
NU7026 2-(Morpholin-4-yl)-benzo[H]chromen-4-one 309.35 DNA-PK inhibitor; fused benzene ring enhances planar structure
NU7031 4-Morpholinyl, 6-methoxy 293.32 Methoxy group at C6 may influence electron distribution
7-Chloro-4-(4-chlorophenyl)-2H-chromen-2-one 7-Cl, 4-(4-ClPh) 291.13 Increased lipophilicity; halogenation enhances target binding
4-Methyl-7-(oxadiazole-methoxy)-2H-chromen-2-one 4-Me, 7-(1,3,4-oxadiazole-methoxy) 320.33 Antimicrobial, anticancer activities
2-(4-Methylphenyl)-7-isopropoxy-4H-chromen-4-one 2-(4-MePh), 7-isopropoxy 324.36 Antioxidant, anticancer properties

Pharmacokinetic and Pharmacodynamic Comparisons

  • Morpholine vs. Halogen Substituents : The morpholin-4-ylmethyl group in the target compound may improve metabolic stability compared to halogenated analogs like 7-chloro-4-(4-chlorophenyl)-2H-chromen-2-one. Chlorine atoms, while lipophilic, can increase toxicity risks, whereas morpholine’s polarity enhances solubility and reduces off-target effects .
  • Positional Effects : NU7031 (4-morpholinyl, 6-methoxy) demonstrates how substituent placement alters electronic properties. The target compound’s 7-methyl group may sterically hinder metabolic degradation at position 7, a common site for cytochrome P450 oxidation .
  • Heterocyclic Additions : Derivatives with 1,3,4-oxadiazole or triazole moieties (e.g., 4-methyl-7-(oxadiazole-methoxy)-2H-chromen-2-one) exhibit enhanced antimicrobial activity due to hydrogen-bonding interactions, whereas the morpholine group in the target compound may favor kinase inhibition via nitrogen lone-pair interactions .

Biological Activity

7-methyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one, also known as a chromen-2-one derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of coumarin derivatives, which are recognized for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure and Properties

The structure of this compound features a chromenone backbone with a morpholine substituent, enhancing its solubility and bioavailability. The presence of hydroxyl groups at the 7 and 8 positions contributes to its biological activity by facilitating interactions with various molecular targets.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Activity :
    • The compound has shown effectiveness against various microbial strains, suggesting its potential as an antimicrobial agent. Studies have reported that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi .
  • Anticancer Properties :
    • In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines. For instance, it has been tested against several cancer types, including breast (MCF-7), lung (A549), and prostate (DU145) cancers. The compound exhibits cytotoxic effects with IC50 values ranging from 25 to 100 µM depending on the cell line .
  • Antiviral Effects :
    • Preliminary evaluations suggest that this compound may possess antiviral properties, particularly against HIV and other viral pathogens .
  • Anti-inflammatory Effects :
    • The compound has been investigated for its ability to modulate inflammatory responses, which could be beneficial in treating inflammatory diseases .

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific enzymes and receptors. The hydroxyl groups facilitate hydrogen bonding with target molecules, while the morpholine group enhances the compound's solubility, allowing better cellular uptake .

Case Studies

Several studies have focused on the biological activity of this compound:

  • Study A : Investigated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, reporting a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.
Microbial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32
  • Study B : Evaluated the anticancer activity in MCF-7 cells, revealing an IC50 value of approximately 50 µM after 48 hours of treatment.
Cell LineIC50 (µM)
MCF-750
A54975
DU145100

Comparative Analysis with Other Coumarin Derivatives

The biological activities of this compound can be compared to other known coumarin derivatives:

Compound NameBiological ActivityUnique Features
6-chloro-7-methylcoumarinAntimicrobial, AnticancerContains chloro group enhancing reactivity
4-hydroxycoumarinAnticancer, AntimicrobialHydroxy group increases solubility
7-hydroxycoumarinAntiviralExhibits fluorescence properties

Q & A

Q. What are the common synthetic routes for 7-methyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one, and what factors influence yield optimization?

The synthesis of this compound typically involves coumarin core functionalization followed by morpholine moiety introduction. A one-pot approach using FeCl₃ as a Lewis acid catalyst in tetrahydrofuran (THF) has been effective for analogous chromen-2-one derivatives, enabling regioselective formation of the coumarin backbone . Key factors for yield optimization include:

  • Catalyst selection : FeCl₃ enhances electrophilic substitution in phenol-derived precursors.
  • Reagent stoichiometry : Excess morpholine derivatives (e.g., morpholin-4-ylmethyl chloride) improve substitution efficiency.
  • Temperature control : Reactions performed at 60–80°C minimize side-product formation.
    Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended for isolating the target compound .

Q. How is X-ray crystallography applied in determining the crystal structure of this compound, and what software tools are recommended for refinement?

X-ray crystallography provides precise molecular geometry and packing interactions . For example, triclinic or monoclinic systems (e.g., P1 or P2₁/c space groups) are common for coumarin derivatives, with unit cell parameters such as a = 9.04 Å, b = 9.62 Å, and c = 11.03 Å observed in related structures . Refinement is performed using SHELX programs:

  • SHELXL : For small-molecule refinement, handling disorder and anisotropic displacement parameters .
  • SHELXS/SHELXD : For structure solution via direct methods.
    Data-to-parameter ratios >15:1 and R factors <0.05 ensure reliability .

Advanced Research Questions

Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?

Discrepancies between NMR/IR experimental data and theoretical predictions often arise from dynamic effects (e.g., tautomerism) or crystal packing. Mitigation strategies include:

  • Multi-technique validation : Cross-check NMR (¹H/¹³C), IR, and mass spectrometry. For example, carbonyl stretching (IR: ~1700 cm⁻¹) confirms the lactone ring in chromen-2-one .
  • DFT calculations : Optimize molecular geometry using Gaussian or ORCA to predict NMR chemical shifts, resolving ambiguities in substituent positioning .
  • Variable-temperature NMR : Identify conformational flexibility in morpholine-methyl groups .

Q. How can computational methods predict photophysical properties and guide bioactivity studies?

DFT/TDDFT calculations are critical for modeling excited-state behavior and binding interactions:

  • Electronic transitions : HOMO-LUMO gaps (~3.5–4.0 eV for coumarins) correlate with UV-vis absorption (e.g., λmax ~340 nm) .
  • Docking studies : Molecular docking (AutoDock Vina) evaluates interactions with targets like monoamine oxidase B (MAO-B), where morpholine substituents enhance binding affinity via hydrogen bonding .
  • ADMET profiling : Predict pharmacokinetics (e.g., blood-brain barrier penetration) using SwissADME or ADMETLab.

Q. What experimental designs are effective for assessing in vitro bioactivity, particularly enzyme inhibition?

For MAO-B inhibition assays:

  • Protocol : Use recombinant human MAO-B with kynuramine as a substrate. Monitor fluorescence (λexem = 310/400 nm) to quantify 4-hydroxyquinoline formation .
  • Controls : Include clorgyline (MAO-A inhibitor) and selegiline (MAO-B inhibitor) for specificity validation.
  • IC₅₀ determination : Fit dose-response curves using GraphPad Prism (log[inhibitor] vs. normalized response).

Q. How are π-π stacking and hydrogen-bonding interactions analyzed in crystal structures of this compound?

Intermolecular interactions are quantified via:

  • Mercury CSD : Measure centroid distances (3.5–4.0 Å for π-π stacking) and angles (0–30° deviation from parallel) .
  • Hydrogen-bond networks : Identify donor-acceptor pairs (e.g., coumarin carbonyl → morpholine N-H) with bond lengths <2.5 Å .
    These interactions influence solubility and stability, critical for formulation studies.

Data Contradiction Analysis

Q. How to address conflicting bioactivity results between synthetic batches?

Batch variability often stems from residual solvents or stereochemical impurities :

  • HPLC-MS : Quantify purity (>98%) and detect trace solvents (e.g., THF, DMF) .
  • Chiral chromatography : Resolve enantiomers if asymmetric centers are present.
  • Biological triplicates : Repeat assays with independent batches to confirm reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.